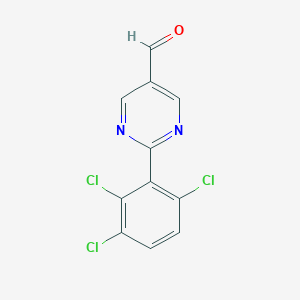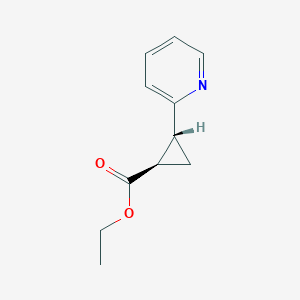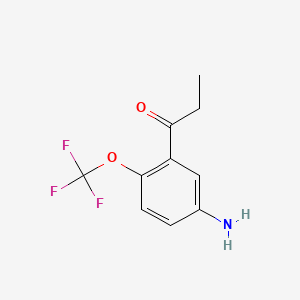
2-(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with an ethylamine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Amine Introduction: Attachment of the ethylamine group to the halogenated biphenyl.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine can be compared with other biphenyl derivatives, such as:
2-(2’,5’-Dichloro-biphenyl-3-yl)-ethylamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methylamine: Contains a methylamine group instead of an ethylamine group, which may affect its reactivity and biological activity.
The uniqueness of 2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine lies in its specific halogenation pattern and the presence of the ethylamine group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12Cl2FN |
|---|---|
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
2-[3-(2,5-dichlorophenyl)-4-fluorophenyl]ethanamine |
InChI |
InChI=1S/C14H12Cl2FN/c15-10-2-3-13(16)11(8-10)12-7-9(5-6-18)1-4-14(12)17/h1-4,7-8H,5-6,18H2 |
Clé InChI |
KYHYHLKPBXPRBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCN)C2=C(C=CC(=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


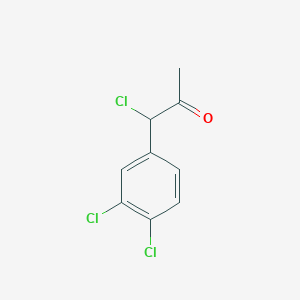
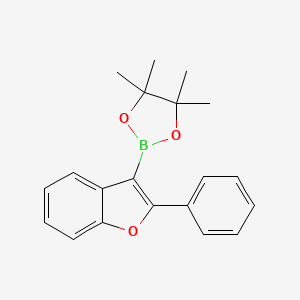
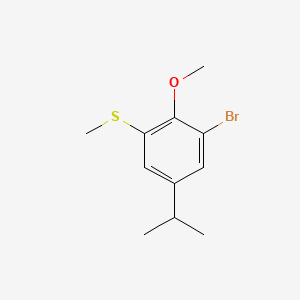
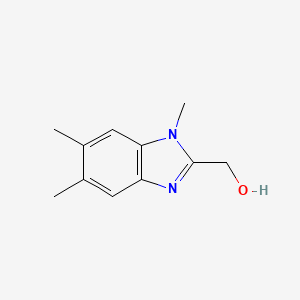
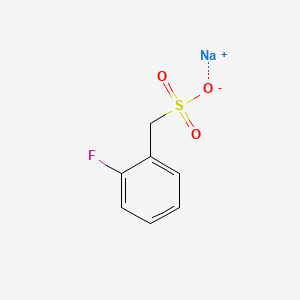

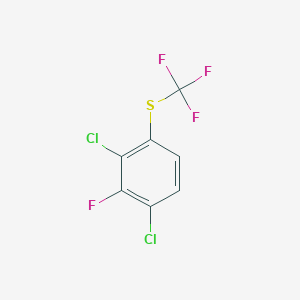
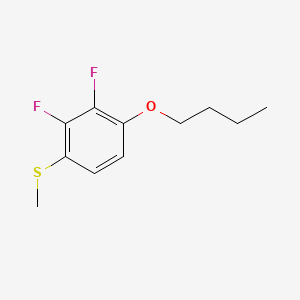
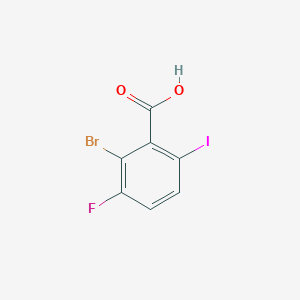
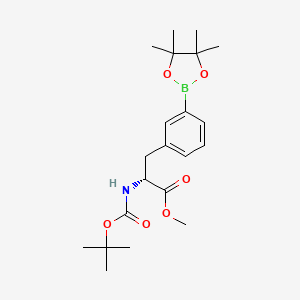
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
